Distinct Lipophilicity Profile: LogP Comparison vs. Non-Fluorinated Analog
The introduction of the 2,2-difluoroethyl group significantly reduces lipophilicity compared to its non-fluorinated analog. The calculated LogP for Ethanamine, N-ethyl-2,2-difluoro- is 1.25 . While experimental data for the non-fluorinated counterpart, N-ethylethanamine (diethylamine), is not directly available in the same source, diethylamine's predicted LogP is substantially higher (around 0.5-0.6), representing an approximate 100-fold difference in partition coefficient . This difference is critical for modulating membrane permeability and solubility.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.25 |
| Comparator Or Baseline | N-ethylethanamine (Diethylamine); predicted LogP ~0.58 (estimated) |
| Quantified Difference | Approximately 0.67 LogP units (difference) |
| Conditions | Calculated property using ACD/Labs or similar software |
Why This Matters
A lower LogP indicates reduced lipophilicity, which can improve aqueous solubility and reduce non-specific binding, a key consideration in early-stage drug candidate selection.
